molecular formula C7H16N2O3S B3361887 Piperazine-1-propanesulphonic acid CAS No. 93841-13-5

Piperazine-1-propanesulphonic acid

Cat. No.: B3361887
CAS No.: 93841-13-5
M. Wt: 208.28 g/mol
InChI Key: QGZSANLMUAESBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine-1-propanesulphonic acid typically involves the reaction of piperazine with 1,3-propanesultone. This reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

Piperazine+1,3-PropanesultonePiperazine-1-propanesulphonic acid\text{Piperazine} + \text{1,3-Propanesultone} \rightarrow \text{this compound} Piperazine+1,3-Propanesultone→Piperazine-1-propanesulphonic acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Piperazine-1-propanesulphonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of piperazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperazine compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various piperazine derivatives, which are useful in pharmaceutical and chemical research .

Scientific Research Applications

Piperazine-1-propanesulphonic acid is extensively used in scientific research due to its buffering properties. Some of its applications include:

Mechanism of Action

The mechanism of action of piperazine-1-propanesulphonic acid involves its ability to maintain a stable pH in solutions. This is achieved through its zwitterionic nature, which allows it to act as both an acid and a base, thereby neutralizing pH fluctuations. The molecular targets and pathways involved include interactions with hydrogen ions and other charged species in the solution .

Comparison with Similar Compounds

Similar Compounds

    HEPES: Another zwitterionic buffer with similar pH buffering range.

    PIPES: Used in similar applications but with a different pH range.

    MOPS: Another buffer used in biological research with a different buffering capacity.

Uniqueness

Piperazine-1-propanesulphonic acid is unique due to its specific pH buffering range (7.3-8.7) and its high solubility in water, making it particularly useful in biological and biochemical applications .

Properties

IUPAC Name

3-piperazin-1-ylpropane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3S/c10-13(11,12)7-1-4-9-5-2-8-3-6-9/h8H,1-7H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZSANLMUAESBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239760
Record name Piperazine-1-propanesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93841-13-5
Record name 1-Piperazinepropanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93841-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine-1-propanesulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine-1-propanesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine-1-propanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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